Benzyl trans-3-hydroxymethylcyclohexylcarbamate

Stereochemistry Chiral building block Structure-activity relationship

A common challenge in medicinal chemistry is balancing stereochemical fidelity with aqueous solubility in lead optimization. Benzyl trans-3-hydroxymethylcyclohexylcarbamate (trans (1R,3R)) solves both needs. - Defined trans stereochemistry essential for neurological pathway SAR-cis isomer (LogP 2.85) is not functionally equivalent. - Low LogP 0.815 ideal for hydrophilic scaffolds in fragment-based campaigns; improves solubility versus more lipophilic analogs. - pKa 12.27 ±0.40 offers greater acid stability than Boc-protected intermediates, enabling selective deprotection sequences. - ≥97% HPLC purity minimizes side reactions, ensuring reliable scale-up from research to process development.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B13463451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl trans-3-hydroxymethylcyclohexylcarbamate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO
InChIInChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14-/m0/s1
InChIKeyQYHAKPLUUUMEFH-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl trans-3-hydroxymethylcyclohexylcarbamate Profile


Benzyl trans-3-hydroxymethylcyclohexylcarbamate (CAS 1202411-95-7) is a chiral, disubstituted cyclohexyl carbamate building block with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . The compound is characterized by a trans (1R,3R) stereochemical configuration, which distinguishes it from its cis isomer and other regioisomeric analogs . Its key physicochemical identifiers include a predicted pKa of 12.27±0.40 and a calculated LogP of 0.815, establishing its baseline profile for applications in medicinal chemistry and organic synthesis [1].

+ Trans (1R,3R) chiral building block for stereocontrolled synthesis.Defined absolute configuration differentiates from cis isomer.
+ Predicted moderate hydrophilicity suitable for water-compatible scaffolds.Computed LogP indicates lower lipophilicity than cis analog.
+ Benzyl carbamate group supports selective deprotection strategies.Predicted pKa suggests acid stability versus Boc analog.

Benzyl trans-3-hydroxymethylcyclohexylcarbamate: Why Substitution Fails


Substituting Benzyl trans-3-hydroxymethylcyclohexylcarbamate with its cis isomer (Benzyl cis-3-hydroxymethylcyclohexylcarbamate, CAS 1212180-29-4) or with a regioisomer such as the trans-4-hydroxymethyl variant is not functionally equivalent. The trans (1R,3R) configuration dictates a specific three-dimensional orientation of the hydroxymethyl and benzyl carbamate groups, which directly influences molecular recognition at biological targets and synthetic reactivity . In contrast, the cis isomer exhibits a substantially different spatial arrangement and a calculated LogP of 2.85, more than three times that of the trans isomer (LogP 0.815), indicating a markedly different lipophilicity profile that would alter membrane permeability and pharmacokinetic behavior [1]. Replacing the trans isomer with an alternative would therefore invalidate any structure-activity relationship (SAR) or synthetic route specifically optimized for this stereochemistry .

Cis isomer Opposite relative stereochemistry and ~3.5× higher computed lipophilicity may shift target recognition and permeability profile.
Regioisomer (4-hydroxymethyl) Different substitution position and lower commercial purity specification may introduce reactivity and impurity variables.
Boc-protected analog Higher predicted pKa alters acid lability; carbamate stability and deprotection conditions differ from benzyl variant.

Benzyl trans-3-hydroxymethylcyclohexylcarbamate Comparator Analysis


Stereochemical Configuration: Trans vs. Cis

Benzyl trans-3-hydroxymethylcyclohexylcarbamate possesses an unequivocal trans (1R,3R) stereochemical configuration as defined by its IUPAC name (benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate) and unique InChI Key (QYHAKPLUUUMEFH-ZIAGYGMSSA-N) . In direct comparison, the cis isomer is defined as benzyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate with a distinct InChI Key . This stereochemical difference is not trivial; it dictates the relative spatial orientation of the hydroxymethyl and carbamate functionalities, which is a critical determinant for target binding in chiral biological environments and for diastereoselective outcomes in asymmetric synthesis .

Stereochemistry
Head-to-head
Trans (1R,3R) configuration (InChI Key: QYHAKPLUUUMEFH-ZIAGYGMSSA-N) vs Cis (1S,3R) isomer.
Determines spatial orientation for target binding and diastereoselective synthesis.
Absolute stereochemistry dictates non-interchangeable behavior.
Stereochemistry Chiral building block Structure-activity relationship

Lipophilicity Profile Difference

The calculated partition coefficient (LogP) for Benzyl trans-3-hydroxymethylcyclohexylcarbamate is 0.815 [1]. In stark contrast, its cis isomer exhibits a calculated LogP of 2.85 [2]. This represents a more than threefold difference in lipophilicity, a fundamental physicochemical property governing passive membrane diffusion, blood-brain barrier penetration, and non-specific protein binding. The trans isomer's lower LogP suggests it is significantly more hydrophilic, which would result in a different pharmacokinetic profile compared to the more lipophilic cis isomer.

Lipophilicity
Calculated
Calc. LogP: 0.815 (trans) vs 2.85 (cis) — ~3.5× difference.
Profoundly affects passive permeability and distribution profiling.
Source-specific computational prediction.
Lipophilicity Membrane permeability ADME

Ionization State and Carbamate Stability

The predicted acid dissociation constant (pKa) for Benzyl trans-3-hydroxymethylcyclohexylcarbamate is 12.27±0.40, indicating that the compound remains predominantly unionized under physiological and standard laboratory conditions (pH < 10) . In comparison, the tert-butyl carbamate (Boc) analog of the same trans-(3-hydroxymethyl)cyclohexyl core, tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate, is predicted to have a pKa of 13.3±0.40 . This difference, while modest, reflects the distinct electronic and steric effects of the benzyl vs. tert-butyl protecting groups, which in turn affect the rate of acid-catalyzed hydrolysis and the compound's suitability as a stable intermediate in multi-step synthetic sequences requiring orthogonal deprotection strategies .

Carbamate Stability
Predicted
Predicted pKa 12.27 (benzyl) vs 13.3 (Boc analog). Benzyl carbamate is slightly more acid-stable.
Informs orthogonal deprotection strategy in multistep routes.
Computational pKa; experimental verification advised.
pKa Chemical stability Reactivity

Purity and Physical Form Comparison

Commercially sourced Benzyl trans-3-hydroxymethylcyclohexylcarbamate is supplied with a minimum purity specification of 97% as determined by HPLC, and is provided as a pale yellow oil with storage conditions of 0-8°C . In contrast, the regioisomer Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is commercially available with a lower minimum purity of 95% . The 97% purity level for the trans-3-hydroxymethyl variant, along with its defined physical form (liquid at 20°C) and storage requirements, ensures a consistent and reliable starting material for reproducible research outcomes .

Purity Specification
Head-to-head
≥97% HPLC (trans-3-isomer) vs ≥95% for trans-4-regioisomer.
Higher purity reduces unknown impurity risk in sensitive assays.
Commercial specification; lot-specific COA review recommended.
Purity Quality control Research chemical

Benzyl trans-3-hydroxymethylcyclohexylcarbamate Applications


Chiral Building Block for Neuroactive Synthesis

Given its defined trans (1R,3R) stereochemistry, this compound is a critical chiral building block for constructing enantiomerically pure molecules targeting neurological pathways. Its stereochemical identity is essential for achieving the desired three-dimensional pharmacophore, as the cis isomer would lead to a different spatial orientation and biological outcome .

Hydrophilic Scaffold in Fragment-Based Drug Discovery

The compound's relatively low LogP (0.815) makes it a valuable hydrophilic scaffold in fragment-based drug discovery campaigns where improving aqueous solubility or modulating lipophilicity is a priority. Its use in place of the more lipophilic cis isomer (LogP 2.85) can favorably shift a lead series' physicochemical property profile [1].

Stable Intermediate for Orthogonal Deprotection

With a predicted pKa of 12.27±0.40, this benzyl carbamate is more resistant to acid-catalyzed hydrolysis than a Boc-protected analog (pKa ~13.3), making it a suitable stable intermediate in synthetic sequences where selective deprotection of other acid-labile groups is required .

High-Purity Precursor for Medicinal Chemistry

The compound's commercial availability at ≥97% purity (HPLC) ensures that medicinal chemistry campaigns begin with a well-characterized, high-purity precursor, minimizing the risk of side reactions and impurities that can plague lower-purity (95%) alternatives .

Application
Selection Property
Validation Focus
Chiral building block for neuroactive probe synthesis
Trans (1R,3R) stereochemistry
Chiral identity (e.g., chiral HPLC or ee)
Hydrophilic scaffold for fragment-based libraries
Moderate computed lipophilicity
LogP/LogD characterization
Stable intermediate for orthogonal deprotection
Benzyl carbamate acid stability
Acid lability comparison
High-purity precursor for medicinal chemistry
≥97% purity specification
Lot-specific HPLC purity review
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